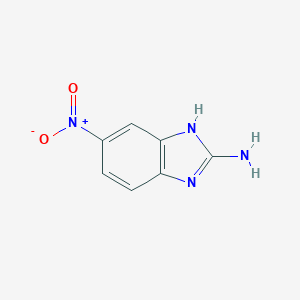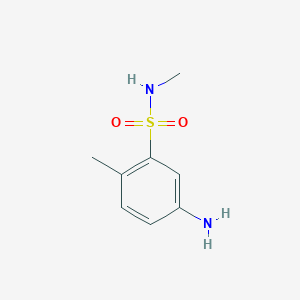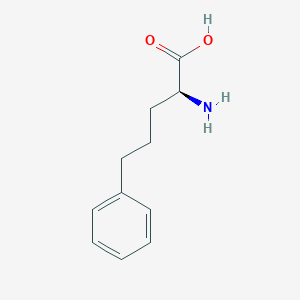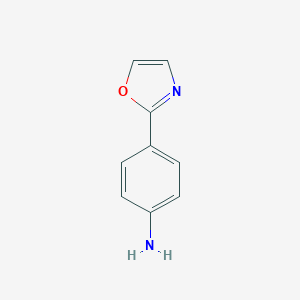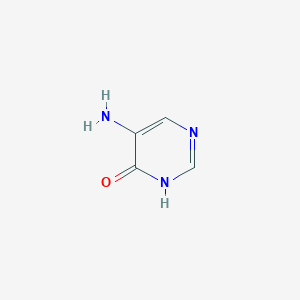
5-Amino-4-hydroxypyrimidin
Übersicht
Beschreibung
5-Aminopyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C4H5N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Wissenschaftliche Forschungsanwendungen
5-Aminopyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.
Wirkmechanismus
Target of Action
5-Amino-4-hydroxypyrimidine, also known as 5-Aminopyrimidin-4(3H)-one or 5-aminopyrimidin-4-ol, is a pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory properties .
Mode of Action
It’s suggested that the compound may inhibit the production of nitric oxide (no) in immune-activated cells . This suggests that the compound may interact with enzymes or pathways involved in NO production, leading to a decrease in NO levels.
Pharmacokinetics
The pka values of pyrimidine derivatives, which can influence their absorption and distribution, have been documented .
Result of Action
The result of 5-Amino-4-hydroxypyrimidine’s action is likely related to its potential inhibitory effects on immune-activated nitric oxide production . By reducing NO production, the compound could potentially modulate immune responses and inflammation.
Biochemische Analyse
Biochemical Properties
5-Amino-4-hydroxypyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it is involved in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of 5-Amino-4-hydroxypyrimidine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have inhibitory effects on immune-induced nitric oxide generation .
Molecular Mechanism
At the molecular level, 5-Amino-4-hydroxypyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-Amino-4-hydroxypyrimidine can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Amino-4-hydroxypyrimidine vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-Amino-4-hydroxypyrimidine is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Amino-4-hydroxypyrimidine is transported and distributed in a manner that depends on various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Amino-4-hydroxypyrimidine and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with β-ketoesters or β-diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the production of 5-Aminopyrimidin-4(3H)-one can be achieved through similar synthetic routes but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminopyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The amino group at position 5 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and other heterocyclic compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Aminopyrimidine: Similar in structure but lacks the carbonyl group at position 4.
2-Aminopyrimidine: Differently substituted, with the amino group at position 2.
6-Aminopyrimidine: Another isomer with the amino group at position 6.
Uniqueness: 5-Aminopyrimidin-4(3H)-one is unique due to the presence of both an amino group and a carbonyl group within the same ring structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its isomers. Additionally, its specific reactivity and stability make it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-2-7-4(3)8/h1-2H,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLBYEBHQNSCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498977 | |
| Record name | 5-Aminopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69785-94-0 | |
| Record name | 5-Aminopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation that 5-Aminopyrimidin-4(3H)-one undergoes?
A: 5-Aminopyrimidin-4(3H)-one undergoes a remarkable ring transformation to form 2-alkoxy-1H-imidazoles. This transformation is facilitated by oxidative metal salts in the presence of alkyl alcohols. [, , , ]
Q2: Can you provide specific examples of oxidative metal salts used in this transformation?
A: Several oxidative metal salts have been successfully employed, including copper(II) chloride (CuCl2), copper(II) bromide (CuBr2), copper(II) nitrate (Cu(NO3)2), copper(II) sulfate (CuSO4), thallium(III) nitrate trihydrate (Tl(NO3)3), iron(III) chloride (FeCl3), and lead(IV) acetate (Pb(OAc)4). [, ]
Q3: Are there alternative methods for this transformation besides using metal salts?
A: Yes, electrochemical methods can also achieve this transformation. For instance, anodic oxidation of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one in a concentrated hydrochloric acid (HCl) and methanol (MeOH) mixture, mediated by electrochemically generated chlorine, yields 2-(formamido)-2-methoxy-3-oxobutananilide. [, ]
Q4: What is the role of alkyl alcohols in this transformation?
A: Alkyl alcohols serve as both the solvent and the source of the alkoxy group that becomes incorporated into the final 2-alkoxy-1H-imidazole product. [, ]
Q5: Are there any specific structural features in 5-Aminopyrimidin-4(3H)-one derivatives that influence this transformation?
A: While the provided research focuses on the general transformation, the presence of substituents on the pyrimidine ring, particularly at the 6-position, can affect the reaction outcome. For example, 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one yields distinct products under electrochemical conditions. [] Further research is needed to fully elucidate the structure-activity relationship.
Q6: What are the potential applications of this chemical transformation?
A: This transformation provides a valuable synthetic route for producing diverse 2-alkoxy-1H-imidazoles. Imidazoles are important heterocyclic compounds found in various natural products and pharmaceuticals. Therefore, this reaction has implications for medicinal chemistry and drug discovery by offering a new pathway to synthesize potentially bioactive molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




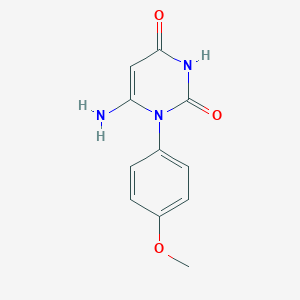
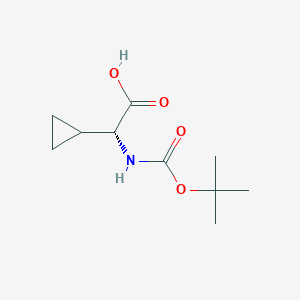
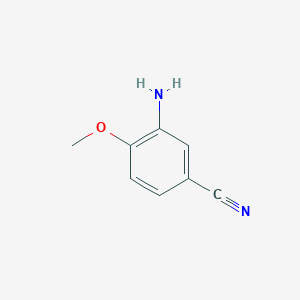
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)



